molecular formula C12H19N5 B11747243 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11747243
M. Wt: 233.31 g/mol
InChI Key: PHFIXRWNWFWBCU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived compound featuring dual pyrazole rings connected via a methylene bridge. The molecular formula is C₁₂H₁₉ClFN₅, with a monoisotopic mass of 287.131302 Da . The structure includes a 1,3-dimethylpyrazole moiety linked to a 1-propylpyrazole group through an amine-functionalized methyl spacer. This compound is structurally distinct due to its alkyl substituents (dimethyl and propyl groups), which influence its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-8-11(7-14-17)6-13-12-9-16(3)15-10(12)2/h7-9,13H,4-6H2,1-3H3

InChI Key

PHFIXRWNWFWBCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-propyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Methyl Groups: The difluoromethyl analog exhibits higher electronegativity, which may enhance binding to electron-deficient targets (e.g., enzymes with hydrophobic active sites).
  • Aromatic vs. Alkyl Substituents : The pyridinyl group in introduces π-π stacking capabilities, advantageous in kinase inhibitors, whereas the propyl chain in the target compound offers flexibility and moderate lipophilicity.
  • Polar Functional Groups : The chlorofluorophenyl derivative demonstrates increased polarity, likely improving water solubility but reducing membrane permeability compared to the target compound.

Physicochemical Properties

Property Target Compound Difluoromethyl Analog Chlorofluorophenyl Analog
Molecular Weight 287.77 305.76 225.66
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~1.5 (polar)
Hydrogen Bond Donors 2 2 2

Biological Activity

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22N5
  • Molecular Weight : 247.34 g/mol
  • CAS Number : 1856049-44-9

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. Specifically, this compound has shown promising results in various studies:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism/Notes
Bouabdallah et al. (2022)MCF7 (breast cancer)3.79Significant cytotoxicity observed
Wei et al. (2022)A549 (lung cancer)26Compound showed growth inhibition
Li et al. (2022)NCI-H460 (lung cancer)0.39Induced autophagy without apoptosis

These studies indicate that the compound exhibits selective toxicity towards cancer cells, making it a candidate for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in cancer cells.
  • Autophagy Modulation : Some studies have indicated that the compound can induce autophagy, a process that can lead to cell death in cancerous cells while sparing normal cells.

Case Studies

A significant case study involved the evaluation of novel pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. One derivative demonstrated an IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

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